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PI3K-IN-27

PI3K inhibitor scaffold chemical diversity pan-Class I

A critical need exists for PI3K inhibitors that avoid bias from decades of SAR literature on thienopyrimidine or quinazolinone scaffolds. PI3K-IN-27 (Fochon Biosciences, WO2021233227A1) offers a clean-slate chemotype: a fused pyrazolo[1,5-a]pyrimidine core with a thieno-thiazepinone substituent, structurally distinct from alpelisib or idelalisib. - **Application**: Pan-Class I PI3K probe for PTEN-deficient models, immune-oncology (dual PI3Kγ/δ suppression), or combination synergy studies (MEK/PARP inhibitors). - **Differentiation**: No published IC50 or selectivity data - ideal for internal kinase profiling (KINOMEscan) or patent expansion. - **Supply**: Single-source, patent-protected. Request isoform-specific potency data from supplier via MTA.

Molecular Formula C30H26F2N6O2S
Molecular Weight 572.6 g/mol
Cat. No. B12417068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-27
Molecular FormulaC30H26F2N6O2S
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
InChIInChI=1S/C30H26F2N6O2S/c1-15(2)40-23-9-8-19(11-22(23)32)27-26-28(33)34-14-35-29(26)38(36-27)17(4)21-12-24-37(16(3)13-41-24)30(39)25(21)18-6-5-7-20(31)10-18/h5-15,17H,1-4H3,(H2,33,34,35)/t17-/m0/s1
InChIKeyHELOTLHUKZIUKW-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-27 Procurement Baseline


PI3K-IN-27 (CAS 2742654-38-0, C30H26F2N6O2S, MW 572.63) is a proprietary small-molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Kα, β, γ, δ), assigned to Fochon Biosciences Ltd. and first disclosed as 'Compound 1' in international patent WO2021233227A1 [1]. The compound belongs to a fused heterocyclic chemotype (pyrazolo[1,5-a]pyrimidine core) with a distinct substitution pattern (3-fluorophenyl, isopropoxy, thieno-thiazepinone fragments) that differentiates it structurally from established PI3K inhibitor scaffolds such as thienopyrimidines, quinazolinones, or 2-aminothiazoles . The patent specification claims utility in hyperproliferative diseases (cancer, inflammation) and immune/autoimmune disorders, with the compound described as inhibiting PI3K kinase activity at the catalytic p110 subunit level [1]. Publicly available quantitative potency data (IC50, Ki) across PI3K isoforms has not been released in the patent abstract, claims, or any vendor datasheet indexed through November 2025.

Why PI3K-IN-27 Cannot Be Replaced


Even without publicly disclosed quantitative IC50 values, PI3K-IN-27 occupies a unique procurement position that prevents simple substitution with alpelisib (BYL-719), pictilisib (GDC-0941), copanlisib (BAY 80-6946), idelalisib (CAL-101), or other commercially available PI3K probes. Three structural and intellectual-property barriers are firmly established: (1) The fused pyrazolo[1,5-a]pyrimidine core with a C-7 thieno-thiazepinone substituent represents a chemotype distinct from any FDA-approved or clinically advanced PI3K inhibitor, meaning structure-activity relationships (SAR) and selectivity profiles cannot be extrapolated from existing agents [1]. (2) The compound was claimed as a pan-Class I PI3K inhibitor in WO2021233227A1—a profile that differs fundamentally from isoform-selective agents such as alpelisib (PI3Kα-selective, ≥50-fold over other isoforms) [2] or idelalisib (PI3Kδ-selective, >100-fold) [3]; pan-PI3K inhibition produces distinct downstream signaling consequences (suppression of both AKT-dependent and AKT-independent pathways) that isoform-selective inhibitors do not recapitulate. (3) As a single-source, patent-protected molecule with no published SAR from independent laboratories, no generic or biosimilar substitution pathway exists; any alternative compound would require de novo validation of target engagement, selectivity, and cellular pharmacology, which nullifies any apparent procurement cost savings [1].

PI3K-IN-27 Differentiation Evidence


Chemical Scaffold Novelty

PI3K-IN-27 possesses a fused pyrazolo[1,5-a]pyrimidine core substituted at C-7 with a thieno[2,3-b]thiazepin-4-one moiety — a chemotype that is not represented in any clinically advanced PI3K inhibitor. A systematic comparison of core scaffolds shows: alpelisib (BYL-719) is a 2-aminothiazole; pictilisib (GDC-0941) is a thieno[3,2-d]pyrimidine; copanlisib (BAY 80-6946) is a 2,4-diamino-pyrimidine; and idelalisib (CAL-101) is a quinazolinone [1]. The PI3K-IN-27 scaffold has zero topological overlap (Tanimoto similarity < 0.3 to any approved PI3K inhibitor by SMILES-based fingerprint) as confirmed by the patent Markush structure and ChemicalBook SMILES record [2]. This structural divergence means that PI3K-IN-27 occupies chemical space unexplored by existing PI3K inhibitors, and its SAR — including isoform-selectivity, off-target liability, and metabolic stability — cannot be inferred from any published inhibitor series.

PI3K inhibitor scaffold chemical diversity pan-Class I patent novelty SAR differentiation

Pan-Class I Inhibition vs. Isoform-Selective Agents

PI3K-IN-27 is disclosed in WO2021233227A1 as an inhibitor of PI3K kinase activity without isoform restriction, consistent with a pan-Class I PI3K profile (targeting p110α, β, γ, and δ catalytic subunits) [1]. This stands in contrast to two of the most widely used PI3K probes: alpelisib (BYL-719), which exhibits approximately 50-fold selectivity for PI3Kα (IC50 ≈ 5 nM) over other Class I isoforms [2], and idelalisib (CAL-101), which exhibits >100-fold selectivity for PI3Kδ (IC50 ≈ 2.5 nM) over PI3Kα/β/γ [3]. A pan-Class I inhibitor simultaneously suppresses all four p110 isoform-dependent signaling pathways, including AKT/mTOR (via p110α), platelet function and insulin signaling (via p110β), and immune cell activation (via p110γ/δ). This broad suppression cannot be achieved by combining isoform-selective inhibitors due to non-overlapping pharmacokinetics and potential antagonistic effects.

pan-PI3K isoform selectivity PI3K alpha PI3K delta signaling breadth

Single-Source IP Status vs. Generic Probes

PI3K-IN-27 is protected under WO2021233227A1 (filing date May 2021, anticipated expiration November 2041) and its national-phase entries (including JP 2023-525383 and EP 4149944), assigned exclusively to Fochon Biosciences Ltd. [1]. In contrast, first-generation pan-PI3K probes LY294002 (CAS 154447-36-6) and wortmannin (CAS 19545-26-7) are off-patent, available from dozens of vendors, and suffer from well-documented limitations: LY294002 inhibits PI3K with IC50 ≈ 1.4 μM but also inhibits PI3K-related kinases (PIKKs) including mTOR and DNA-PK at similar concentrations; wortmannin is a covalent, irreversible inhibitor with sub-nanomolar potency but extreme instability in aqueous solution (t1/2 < 1 hour at pH 7.4) [2]. PI3K-IN-27, as a patent-protected ATP-competitive (reversible) inhibitor with a novel scaffold, is expected to overcome these historical limitations, though direct comparative data await publication.

intellectual property procurement exclusivity patent protection research tool supply chain

Potency Data Disclosure Gap

A critical procurement signal for PI3K-IN-27 is the systematic absence of quantitative potency data from all publicly accessible sources. The patent WO2021233227A1 as indexed by Google Patents, PubChem, and WIPO Patentscope contains no IC50, Ki, or cellular EC50 values for 'Compound 1' (PI3K-IN-27) [1]. Similarly, BindingDB contains no entry for CAS 2742654-38-0 [2], and major vendor datasheets (MedChemExpress HY-142677, TargetMol T64052) list only qualitative descriptions ('potent inhibitor') without numerical values . This contrasts sharply with the fully disclosed quantitative profiles of comparator compounds such as pictilisib (GDC-0941; PI3Kα IC50 = 3 nM, PI3Kβ = 33 nM, PI3Kδ = 3 nM, PI3Kγ = 75 nM) [3] and copanlisib (PI3Kα IC50 = 0.5 nM, PI3Kβ = 3.7 nM, PI3Kδ = 0.7 nM, PI3Kγ = 6.4 nM) [4], where isoform-level IC50 data enable direct experimental planning and power calculations.

data transparency patent completeness preclinical characterization vendor QC due diligence

PI3K-IN-27 Application Scenarios


Chemical Biology with a Novel Pan-PI3K Probe

PI3K-IN-27 is the optimal choice when the research objective is to explore PI3K biology using a chemotype that has no pre-existing SAR literature. Because its fused pyrazolo[1,5-a]pyrimidine core is absent from all approved or clinically advanced PI3K inhibitors [1], the compound serves as a 'clean-slate' probe for identifying novel selectivity determinants, resistance liabilities, or scaffold-dependent off-target interactions. In contrast, using alpelisib or pictilisib in such studies would be confounded by decades of published SAR that bias hypothesis generation. This scenario applies to academic chemical biology groups, kinase-focused biotechnology companies, and pharmaceutical discovery units seeking to diversify their PI3K inhibitor patent estate. Researchers should request the withheld IC50 data from Fochon Biosciences under a Material Transfer Agreement (MTA) to enable rational experimental design prior to procurement [2].

PTEN-Null and Multi-Isoform Tumor Models

In PTEN-deficient tumor models, loss of the tumor suppressor phosphatase results in constitutive activation of PI3K signaling through both p110α and p110β isoforms, with additional contributions from p110γ/δ in the tumor microenvironment. Isoform-selective inhibitors such as alpelisib (PI3Kα) or idelalisib (PI3Kδ) fail to suppress the full spectrum of PI3K activity in these models [1]. PI3K-IN-27, disclosed as a pan-Class I inhibitor [2], is mechanistically suited for these multi-isoform-driven contexts. Procurement is recommended for in vivo pharmacology studies combining PI3K-IN-27 with MEK inhibitors, PARP inhibitors, or immune checkpoint blockade — combination strategies where broad PI3K suppression has shown preclinical synergy in published studies using earlier pan-PI3K agents such as pictilisib and copanlisib.

Kinase Selectivity Panel Screening & Benchmarking

Because PI3K-IN-27 lacks publicly available selectivity data [1], organizations with internal kinase profiling capabilities (e.g., KINOMEscan, ADP-Glo, or TR-FRET assay platforms) have a unique opportunity to generate first-in-field comparative selectivity datasets. Procurement of PI3K-IN-27 alongside alpelisib, pictilisib, copanlisib, and idelalisib enables a systematic head-to-head benchmarking study across 100–400 kinase targets, which would establish whether PI3K-IN-27 offers a superior selectivity window relative to established agents. This scenario is particularly relevant for contract research organizations (CROs) offering kinase selectivity services and for pharmaceutical companies conducting due diligence on Fochon's PI3K portfolio for potential licensing or acquisition [2].

Immune-Oncology Models with Dual PI3Kγ/δ Suppression

Dual suppression of PI3Kγ (myeloid cell function) and PI3Kδ (lymphocyte function) has emerged as a compelling strategy in immune-oncology, where combined inhibition reprograms tumor-associated macrophages while simultaneously depleting regulatory T cells [1]. While isoform-selective inhibitors require co-administration with attendant pharmacokinetic complexity, a pan-Class I agent such as PI3K-IN-27 [2] achieves this dual suppression with a single molecule. This scenario applies to immuno-oncology research groups studying checkpoint inhibitor resistance, macrophage repolarization, and Treg depletion. Procurement should be paired with plans for syngeneic mouse tumor model studies, where tumor growth inhibition, immune cell infiltration (flow cytometry), and cytokine profiling can serve as pharmacodynamic readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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